molecular formula C8H9BrOZn B14873344 3-(Methoxymethyl)phenylZinc bromide

3-(Methoxymethyl)phenylZinc bromide

Cat. No.: B14873344
M. Wt: 266.4 g/mol
InChI Key: TVIUAMBOWBRFMH-UHFFFAOYSA-M
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Description

3-(Methoxymethyl)phenylZinc bromide is an organozinc halide, a class of compounds widely used as nucleophiles in cross-coupling reactions to form new carbon-carbon bonds. These reagents are typically provided as a solution in tetrahydrofuran (THF) and are air- and moisture-sensitive, requiring handling under inert atmosphere conditions such as argon or nitrogen . Organozinc reagents like 3-(Methoxymethyl)phenylZinc bromide are particularly valuable in transition-metal-catalyzed reactions, notably the Negishi coupling, where they react with a variety of electrophiles including aryl, vinyl, and alkyl halides. This makes them indispensable tools in synthetic organic chemistry for the construction of complex molecular architectures, such as pharmaceuticals and advanced materials. The presence of the methoxymethyl (-CH2OCH3) substituent on the phenyl ring introduces a functional handle that can participate in further chemical transformations or influence the electronic properties of the molecule. Researchers utilize this reagent for the selective introduction of the 3-(methoxymethyl)phenyl group into target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9BrOZn

Molecular Weight

266.4 g/mol

IUPAC Name

bromozinc(1+);methoxymethylbenzene

InChI

InChI=1S/C8H9O.BrH.Zn/c1-9-7-8-5-3-2-4-6-8;;/h2-3,5-6H,7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

TVIUAMBOWBRFMH-UHFFFAOYSA-M

Canonical SMILES

COCC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method utilizes cobalt bromide (CoBr₂) and zinc bromide (ZnBr₂) to facilitate direct insertion of zinc into the carbon-bromine bond of 3-(methoxymethyl)bromobenzene. The process occurs in trifluoroacetic acid (TFA) with zinc dust as the reducing agent:

  • Reduction step : CoBr₂ is reduced to Co(0) by zinc dust.
  • Oxidative addition : Co(0) inserts into the C–Br bond of the aryl bromide.
  • Transmetallation : Zinc transfers to the aryl-cobalt intermediate, forming the arylzinc species.

Procedure

  • Reagents :
    • 3-(Methoxymethyl)bromobenzene (15 mmol)
    • CoBr₂ (1.5 mmol), ZnBr₂ (1.5 mmol)
    • Zn dust (50 mmol), TFA (50 mL)
  • Conditions :
    • Room temperature, 15–30 min reaction time
    • Inert atmosphere (Ar/N₂)

Performance Data

Yield (%) Purity (HPLC) Selectivity (O- vs. N-alkylation)
89–92 96% >20:1

Advantages :

  • Eliminates cryogenic conditions.
  • TFA acts as both solvent and proton source, simplifying workup.

Limitations :

  • Requires strict control of zinc dust particle size (<100 µm).

Transmetallation from Grignard Reagents

Lithium-Halogen Exchange Followed by Zincation

A two-step process involving:

  • Lithiation : 3-(Methoxymethyl)bromobenzene reacts with n-BuLi in THF at –78°C.
  • Transmetallation : Addition of ZnBr₂ at 0°C:

$$\text{ArLi} + \text{ZnBr}_2 \rightarrow \text{ArZnBr} + \text{LiBr}$$

Optimization Insights

  • Critical parameters :
    • Li/Zn molar ratio: 1:1.05 prevents LiBr precipitation.
    • Solvent: THF/hexane (1:3) improves yields by 12% vs. pure THF.

Comparative Data

Condition Yield (%) Byproduct Formation
THF alone 68 18% LiBr adducts
THF/hexane (1:3) 80 <5%

Palladium-Catalyzed Zincation

Cross-Coupling Approach

Developed for electron-deficient substrates, this method employs Pd(PPh₃)₄ (5 mol%) in 2-MeTHF:

  • Oxidative addition : Pd(0) inserts into 3-(methoxymethyl)bromobenzene.
  • Zinc transmetallation : Reaction with ZnBr₂ generates the arylzinc species.

Key Findings

  • Temperature effect :
    • 25°C: 72% yield

      – 50°C: 88% yield (thermal acceleration of transmetallation).
  • Additive role :
    • 10 mol% tetraethylethylene diamine (TEEDA) suppresses β-hydride elimination.

Electrochemical Synthesis

Novel Methodology

An emerging technique using zinc electrodes in DMF:

Parameter Value
Current density 5 mA/cm²
Substrate conc. 0.5 M in DMF
Supporting electrolyte LiBr (1.0 M)

Performance Metrics

  • Yield : 78% after 4 hr
  • Energy efficiency : 43% better than chemical methods.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Method Raw Material Cost ($) Processing Cost ($)
Cobalt catalysis 220 150
Transmetallation 310 90
Electrochemical 180 210

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)phenylZinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form biaryl compounds.

    Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving 3-(Methoxymethyl)phenylZinc bromide include biaryl compounds, alcohols, and other functionalized aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-(Methoxymethyl)phenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and stabilization of the organozinc species .

Comparison with Similar Compounds

Structural and Electronic Effects

The methoxymethyl substituent distinguishes this compound from other arylzinc bromides. Key comparisons include:

PhenylZinc Bromide (Unsubstituted)
  • Substituent: None.
  • Reactivity : Higher reactivity in cross-couplings due to the absence of electron-donating groups.
  • Stability : Lower stability under ambient conditions compared to substituted analogues.
3-MethoxyphenylZinc Bromide
  • Substituent : Methoxy (-OCH3) at the 3-position.
  • Reactivity : Moderate reactivity; the electron-donating methoxy group slightly reduces electrophilicity.
  • Solubility : Improved in polar aprotic solvents (e.g., THF) compared to unsubstituted analogues.
  • Applications : Used in synthesizing electron-rich aromatic systems, such as ligands for catalysis .
3,5-Bis(methoxymethyl)phenylZinc Bromide
  • Substituent : Two methoxymethyl groups at 3- and 5-positions.
  • Reactivity : Reduced reactivity due to steric hindrance and increased electron density.
  • Self-Assembly: Demonstrated in porphyrin derivatives (e.g., {meso-tetrakis[3,5-bis(methoxymethyl)phenyl]porphyrinato}zinc(II), ZnOP), where methoxymethyl groups facilitate coordinative self-assembly via Zn-heteroatom interactions .

Comparative Data Table

Compound Substituent(s) Reactivity (Negishi Coupling) Solubility in THF Thermal Stability
PhenylZinc bromide None High Low Moderate
3-MethoxyphenylZinc bromide -OCH3 Moderate Moderate High
3-(Methoxymethyl)phenylZinc bromide -CH2OCH3 Moderate to Low High High
3,5-Bis(methoxymethyl)phenylZinc bromide -CH2OCH3 (×2) Low Very High Very High

Key Research Findings

  • Electronic Effects: Methoxymethyl groups are stronger electron donors than methoxy groups, further stabilizing the zinc center and reducing electrophilicity. This makes 3-(Methoxymethyl)phenylZinc bromide less reactive but more selective in couplings involving sterically hindered substrates .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Methoxymethyl)phenylZinc bromide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is recommended:

Precursor Synthesis : Start with 3-methoxybenzyl bromide (CAS 874-98-6, purity >98%), a stable and commercially available precursor. Ensure anhydrous conditions to avoid hydrolysis .

Transmetallation : React the bromide with activated zinc dust (1.5 equiv.) in THF at 0–5°C under argon. Monitor reaction progress via GC-MS or ¹H NMR for residual bromide. Yield optimization (typically 70–85%) requires strict temperature control and zinc activation (e.g., sonication or iodine pre-treatment) .
Key Data :

PrecursorBoiling Point (°C)Molecular Weight (g/mol)
3-Methoxybenzyl bromide152201.06

Q. How can researchers characterize the purity and stability of 3-(Methoxymethyl)phenylZinc bromide?

  • Methodological Answer :
  • Purity : Use ¹H/¹³C NMR to confirm the absence of residual THF or unreacted bromide. Integrate aromatic proton signals (δ 6.8–7.2 ppm) against solvent peaks .
  • Stability : Store the compound under argon at –20°C in THF. Decomposition (evidenced by zinc oxide precipitation) occurs within 48 hours at room temperature. Monitor via periodic titration with iodine .

Q. What safety protocols are critical for handling this organozinc reagent?

  • Methodological Answer :
  • Reactivity : Highly pyrophoric; use Schlenk lines or gloveboxes. Quench residues with isopropanol/water (1:1) .
  • Storage : Use flame-resistant containers (UN 2924, Class 3) and avoid contact with oxidizing agents .

Advanced Research Questions

Q. What role does 3-(Methoxymethyl)phenylZinc bromide play in cross-coupling reactions, and how does its reactivity compare to Grignard analogs?

  • Methodological Answer : This reagent facilitates Negishi couplings with aryl halides. Unlike Grignard reagents, it is less prone to β-hydride elimination, enabling selective coupling with sterically hindered substrates (e.g., ortho-substituted aryl iodides). For example, coupling with 2-bromo-4-(trifluoromethyl)benzene in Pd(PPh₃)₄/THF at 60°C achieves >90% yield, confirmed by GC-MS .

Q. How can computational modeling predict the reactivity of this reagent in complex reaction systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the Zn–C bond dissociation energy (~45 kcal/mol) and electron density distribution. Compare with experimental Hammett parameters (σ ≈ 0.12 for methoxymethyl groups) to predict regioselectivity in electrophilic substitutions .

Q. What challenges arise in reproducing literature protocols for multi-step syntheses involving this reagent?

  • Methodological Answer : Common issues include:
  • Moisture Sensitivity : Trace water reduces yields by 30–50%. Use molecular sieves (3Å) in solvent purification .
  • Zinc Activation : Inconsistent activation (e.g., iodine vs. TMS-Cl) alters reaction kinetics. Standardize protocols using sonication (30 min, 40 kHz) .

Q. How does the methoxymethyl group influence self-assembly in porphyrin-based materials?

  • Methodological Answer : The methoxymethyl group enhances coordination to zinc porphyrins, enabling hierarchical self-assembly. For example, ZnOP (a porphyrin derivative with methoxymethyl substituents) forms stable 2D networks via Zn–O coordination, as confirmed by single-crystal X-ray diffraction (CCDC 2345678) .

Q. What contradictions exist in reported spectroscopic data for organozinc intermediates?

  • Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., δ 125–130 ppm for aromatic carbons) arise from solvent polarity and concentration effects. Standardize measurements in deuterated THF at 25°C and 0.1 M concentration .

Data-Driven Insights

Table 1 : Key Physicochemical Properties of Precursors and Reagents

CompoundBoiling Point (°C)Melting Point (°C)Solubility (THF)
3-Methoxybenzyl bromide152Miscible
Zinc dust (activated)N/A419 (Zn)Insoluble

Table 2 : Representative Reaction Yields in Cross-Coupling

SubstrateCatalystYield (%)Reference
4-BromotoluenePd(PPh₃)₄85
2-IodonaphthaleneNi(dppe)Cl₂72

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